Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
An In-Depth Technical Guide to 6-Methyl-1,5-naphthyridin-4-ol (CAS: 23443-24-5)
Within the landscape of medicinal chemistry and materials science, the 1,5-naphthyridine ring system represents a privileged heterocyclic motif.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional scaffold for developing molecules with diverse and potent biological activities. This guide provides an in-depth technical overview of a key derivative, 6-Methyl-1,5-naphthyridin-4-ol (CAS: 23443-24-5), a versatile building block for researchers, chemists, and drug development professionals. We will delve into its synthesis, reactivity, applications, and analytical characterization, offering field-proven insights to empower its effective use in research and development programs.
Core Physicochemical & Structural Characteristics
6-Methyl-1,5-naphthyridin-4-ol exists in a tautomeric equilibrium with its keto form, 6-methyl-1H-1,5-naphthyridin-4-one. This equilibrium is fundamental to its reactivity and must be considered during reaction design. The hydroxyl (-ol) form is aromatic, while the keto (-one) form disrupts the aromaticity of one ring. The predominant tautomer can be influenced by the solvent and solid-state packing forces.
| Property | Value | Source |
| CAS Number | 23443-24-5 | N/A |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | Typically an off-white to tan solid | N/A |
| Tautomerism | Exists in equilibrium with 6-methyl-1H-1,5-naphthyridin-4-one | N/A |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF; limited solubility in water and nonpolar solvents. | N/A |
Foundational Synthetic Strategies
The synthesis of the 1,5-naphthyridine core is well-established, with several classical methods adaptable for producing 6-Methyl-1,5-naphthyridin-4-ol. The choice of method is often dictated by the availability of starting materials and the desired scale. The Gould-Jacobs reaction is particularly well-suited for generating 4-hydroxy-1,5-naphthyridine derivatives.[1][3]
The Gould-Jacobs Reaction: A Mechanistic Overview
This powerful cyclization reaction is a cornerstone for building the 4-hydroxy-1,5-naphthyridine scaffold.[1] It proceeds in two critical stages:
-
Condensation: A substituted 3-aminopyridine reacts with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic substitution reaction. This step forms an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A.[4] The high temperature facilitates an intramolecular cyclization, followed by the elimination of ethanol, to yield the fused heterocyclic ring system.
Caption: The Gould-Jacobs reaction pathway for synthesizing 6-Methyl-1,5-naphthyridin-4-ol.
Experimental Protocol: Synthesis via Gould-Jacobs Reaction
This protocol provides a self-validating system for the synthesis of the title compound. Each step is designed for clarity and reproducibility.
Materials:
-
3-Amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol (EtOH)
-
Hexanes
Procedure:
-
Condensation (Formation of Intermediate):
-
In a round-bottom flask equipped with a reflux condenser, combine 3-Amino-6-methylpyridine (1.0 eq) and DEEM (1.05 eq).
-
Causality: A slight excess of DEEM ensures the complete consumption of the limiting aminopyridine starting material.
-
Heat the mixture to 120-130 °C for 2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting amine.
-
Insight: This step is typically performed neat (without solvent). The reaction mixture will become a thick oil or solid upon cooling. The intermediate can be isolated, but it is often carried forward directly.
-
-
Thermal Cyclization (Ring Formation):
-
In a separate, larger flask, preheat diphenyl ether to 250 °C under a nitrogen atmosphere.
-
Causality: Diphenyl ether serves as a non-reactive, high-boiling solvent, providing the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization. A nitrogen atmosphere prevents oxidative side reactions at this high temperature.
-
Add the crude intermediate from Step 1 portion-wise to the hot diphenyl ether. Control the addition rate to maintain the temperature and manage the evolution of ethanol.
-
Maintain the reaction at 250 °C for 30-60 minutes after the addition is complete. Monitor by TLC/LC-MS until the intermediate is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 100 °C, then slowly add hexanes.
-
Causality: The product is insoluble in the diphenyl ether/hexane mixture, causing it to precipitate out while the diphenyl ether remains in solution.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with hexanes to remove residual diphenyl ether, followed by a wash with ethanol to remove other minor impurities.
-
Dry the product under vacuum to yield 6-Methyl-1,5-naphthyridin-4-ol. Purity can be assessed by NMR and LC-MS.
-
Chemical Reactivity and Library Development
The true value of 6-Methyl-1,5-naphthyridin-4-ol lies in its potential as a scaffold for chemical library synthesis. The 4-hydroxy group is a key functional handle that can be readily converted into a more versatile leaving group, most commonly a chloro group.
Caption: A workflow for expanding the chemical space from 6-Methyl-1,5-naphthyridin-4-ol.
This 4-chloro intermediate is highly susceptible to nucleophilic aromatic substitution (SNAг), allowing for the introduction of a wide array of functional groups (amines, thiols, alkoxides) at the C4-position. This strategy is a cornerstone of modern drug discovery, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.
Applications in Research & Development
Derivatives of the 1,5-naphthyridine scaffold have demonstrated a remarkable spectrum of biological activities and material properties.
-
Medicinal Chemistry: The 1,5-naphthyridine core is present in molecules with antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[2][5] Fused 1,5-naphthyridine systems have shown potential as Topoisomerase I and II inhibitors, a key mechanism in cancer therapy.[6][7] While many kinase inhibitors are based on the 1,6-naphthyridine isomer, the broader naphthyridine class is a well-validated target for kinase inhibitor design.[8][9]
-
Materials Science: The electron-deficient nature of the naphthyridine ring system makes it an excellent ligand for coordinating with metals. These complexes have found applications as emitters in organic light-emitting diodes (OLEDs), particularly for achieving near-infrared (NIR) emission.[2]
Analytical Characterization Profile
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of ~7.0-8.5 ppm. A singlet for the methyl group (CH₃) around ~2.5 ppm. A broad singlet for the hydroxyl/amide proton (OH/NH), which is D₂O exchangeable. |
| ¹³C NMR | Signals for 9 distinct carbon atoms. The carbonyl carbon (C4) of the keto tautomer would appear downfield (~160-175 ppm). Aromatic carbons would appear in the ~110-150 ppm range, and the methyl carbon would be upfield (~20 ppm). |
| LC-MS | A single major peak in the chromatogram indicating purity. Mass spectrometry (ESI+) would show the protonated molecular ion [M+H]⁺ at m/z ≈ 161.07. |
| FT-IR | Broad O-H stretch (~3400-3200 cm⁻¹). C=O stretch (from keto tautomer) around ~1650 cm⁻¹. C=C and C=N aromatic stretches (~1600-1450 cm⁻¹). |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be observed.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
6-Methyl-1,5-naphthyridin-4-ol is more than a simple chemical compound; it is a strategic starting point for innovation. Its accessible synthesis and versatile reactivity make it an invaluable scaffold for medicinal chemists and material scientists. Future efforts should focus on leveraging this core to build diverse chemical libraries and screen them against a wide range of biological targets, such as kinases and microbial enzymes. The continued exploration of its derivatives will undoubtedly lead to the discovery of novel therapeutics and advanced materials.
References
- 6-Methyl-1,5-naphthyridin-4-ol. Benchchem.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
- SAFETY DATA SHEET. Sigma-Aldrich.
- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.
-
Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives . MDPI. Available from: [Link]
-
Fused 1,5-naphthyridines . Encyclopedia.pub. Available from: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . MDPI. Available from: [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications . MDPI. Available from: [Link]
-
discovery and SAR study of 1H-imidazo[4,5-h][2][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors . PubMed. Available from: [Link]
-
Development of methodologies for synthesis of 4-hydroxy-[1][2]naphthyridine-3-carbonitriles . ScienceDirect. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bldpharm.com [bldpharm.com]

